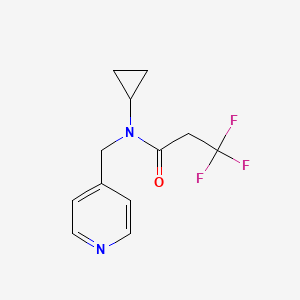
N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide, also known as CCT137690, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2010 and has since been extensively studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide inhibits CHK1 by binding to the ATP-binding site of the protein kinase. This binding prevents the phosphorylation of downstream targets involved in the DNA damage response pathway, leading to the accumulation of DNA damage and subsequent cell death.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide has also been studied for its biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. Furthermore, N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide has been shown to sensitize cancer cells to radiation therapy, suggesting its potential use in combination with other cancer treatments.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide is its specificity for CHK1, which reduces the risk of off-target effects. However, the compound has a relatively short half-life and requires frequent dosing in animal models. Furthermore, the synthesis of N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide is complex and time-consuming, which may limit its availability for research purposes.
Future Directions
There are several future directions for the research and development of N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide. One potential direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce dosing frequency. Additionally, the combination of N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide with other cancer treatments, such as chemotherapy and immunotherapy, should be further explored for potential synergistic effects. Finally, the identification of biomarkers that predict the response to N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide may aid in patient selection and improve clinical outcomes.
Synthesis Methods
The synthesis of N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide involves a multi-step process that includes the reaction of 4-pyridinemethanol with cyclopropylamine, followed by the reaction of the resulting product with 3,3,3-trifluoroacetyl chloride. The final product is obtained after purification through column chromatography and recrystallization.
Scientific Research Applications
N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the activity of the protein kinase CHK1, which is involved in the DNA damage response pathway. This inhibition leads to the accumulation of DNA damage and subsequent cell death in cancer cells, making N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide a promising candidate for cancer therapy.
properties
IUPAC Name |
N-cyclopropyl-3,3,3-trifluoro-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)7-11(18)17(10-1-2-10)8-9-3-5-16-6-4-9/h3-6,10H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDAZOICLZGHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=NC=C2)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

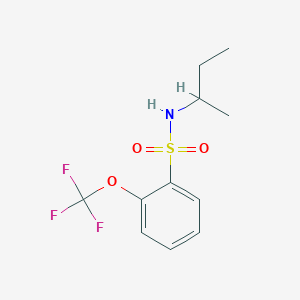
![Cyclohex-3-en-1-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7526089.png)
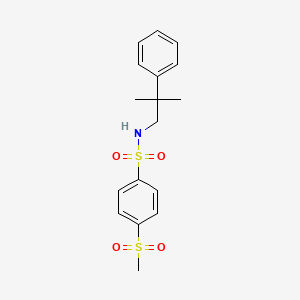
![4-(1-Ethyl-2,5-dimethylpyrrol-3-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole](/img/structure/B7526111.png)

![2-Tert-butyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7526123.png)
![1-methylsulfonyl-N-[(5-methylthiophen-2-yl)methyl]piperidin-4-amine;hydrochloride](/img/structure/B7526131.png)
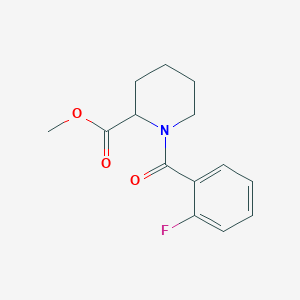

![N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7526146.png)
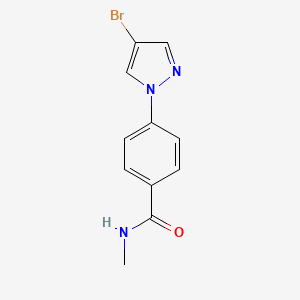
![N-[(3-cyanophenyl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7526164.png)

![N-[(3-cyanophenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7526184.png)